Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridinones, which include compounds similar to the one you’re asking about, are an important block in medicinal chemistry . They can serve as hydrogen bond donors and acceptors . Their derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate” are not available, pyridinones can be synthesized via established condensation reactions . For instance, ethyl 3-oxoglutarate has been reported to directly react with triethylorthoformate to obtain ethyl 4-hydroxy-2-pyridinone-5-carboxylate in the presence of ammonia .
Scientific Research Applications
Fluorescence Applications
Ethyl pyrazole-5-carboxylate, closely related to the specified compound, has been utilized in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, exhibiting strong fluorescence in solutions. This indicates potential applications in fluorescence-based research and technologies (Yan et al., 2018).
Intermediate in Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a compound with structural similarity, serves as an important intermediate in synthesizing pesticides like chlorantraniliprole. This highlights its role in agricultural chemistry and pest control research (Ju, 2014).
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized for selective cyclocondensation, leading to the synthesis of various ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This demonstrates its utility in creating heterocyclic compounds, which are significant in pharmaceutical and chemical research (Lebedˈ et al., 2012).
Preparation of N-Fused Heterocycles
The compound has been used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives. This process is significant in the preparation of new N-fused heterocycle products, which are crucial in the development of pharmaceuticals and organic materials (Ghaedi et al., 2015).
Development of Fluorescent Molecules
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a structurally similar compound, was used to synthesize novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These molecules have potential applications in bioimaging and as fluorophores for binding site identification (Wu et al., 2006).
properties
IUPAC Name |
ethyl 3-oxo-2-pyridin-2-yl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)8-7-10(15)14(13-8)9-5-3-4-6-12-9/h3-7,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYNPZZVWDTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.